molecular formula C7H14S2 B14285934 1-[(Prop-1-en-1-yl)disulfanyl]butane CAS No. 115321-79-4

1-[(Prop-1-en-1-yl)disulfanyl]butane

Cat. No.: B14285934
CAS No.: 115321-79-4
M. Wt: 162.3 g/mol
InChI Key: RFCWNKCKDLBCLT-UHFFFAOYSA-N
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Description

1-[(Prop-1-en-1-yl)disulfanyl]butane, also known as (Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane, is an organic compound with the molecular formula C6H10S2 and a molecular weight of 146.274 g/mol . This compound is characterized by the presence of a disulfide bond, which is a functional group consisting of a pair of sulfur atoms connected by a single bond. Disulfide bonds are known for their role in stabilizing the three-dimensional structures of proteins and other biomolecules.

Preparation Methods

The synthesis of 1-[(Prop-1-en-1-yl)disulfanyl]butane can be achieved through various synthetic routes. One common method involves the reaction of allyl bromide with sodium disulfide in an organic solvent such as ethanol. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired disulfide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[(Prop-1-en-1-yl)disulfanyl]butane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives .

Scientific Research Applications

1-[(Prop-1-en-1-yl)disulfanyl]butane has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 1-[(Prop-1-en-1-yl)disulfanyl]butane involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, where it is either oxidized to form sulfoxides or sulfones or reduced to form thiols. These redox reactions play a crucial role in modulating the structure and function of proteins and other biomolecules. The molecular targets and pathways involved include enzymes and proteins that contain or interact with disulfide bonds .

Comparison with Similar Compounds

1-[(Prop-1-en-1-yl)disulfanyl]butane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the presence of both an allyl and a prop-1-en-1-yl group, which confer distinct reactivity and applications compared to its analogs.

Properties

CAS No.

115321-79-4

Molecular Formula

C7H14S2

Molecular Weight

162.3 g/mol

IUPAC Name

1-(prop-1-enyldisulfanyl)butane

InChI

InChI=1S/C7H14S2/c1-3-5-7-9-8-6-4-2/h4,6H,3,5,7H2,1-2H3

InChI Key

RFCWNKCKDLBCLT-UHFFFAOYSA-N

Canonical SMILES

CCCCSSC=CC

Origin of Product

United States

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